molecular formula C14H19FN2O2 B7560233 1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide

1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide

Cat. No. B7560233
M. Wt: 266.31 g/mol
InChI Key: VGRNPQQZBQDCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide, commonly known as FHPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. FHPI is a small molecule inhibitor that has been shown to affect a variety of cellular processes, including cell migration, proliferation, and survival.

Scientific Research Applications

FHPI has been shown to have a variety of scientific research applications, particularly in the field of cancer research. FHPI has been shown to inhibit the activity of a protein called Focal Adhesion Kinase (FAK), which is involved in cell migration and invasion. Inhibition of FAK activity by FHPI has been shown to reduce the invasiveness of cancer cells and inhibit tumor growth in animal models. FHPI has also been shown to inhibit the activity of another protein called Pyruvate Kinase M2 (PKM2), which is involved in the regulation of cellular metabolism. Inhibition of PKM2 activity by FHPI has been shown to reduce the growth of cancer cells and sensitize them to chemotherapy.

Mechanism of Action

The mechanism of action of FHPI involves the inhibition of FAK and PKM2 activity. FAK is a protein that is involved in the regulation of cell migration and invasion. FHPI inhibits FAK activity by binding to the ATP-binding site of the protein and preventing its activation. PKM2 is a protein that is involved in the regulation of cellular metabolism. FHPI inhibits PKM2 activity by binding to a specific site on the protein and preventing its activation. Inhibition of FAK and PKM2 activity by FHPI results in the reduction of cell migration, invasion, and proliferation.
Biochemical and Physiological Effects
FHPI has been shown to have a variety of biochemical and physiological effects. Inhibition of FAK activity by FHPI has been shown to reduce the invasiveness of cancer cells and inhibit tumor growth in animal models. Inhibition of PKM2 activity by FHPI has been shown to reduce the growth of cancer cells and sensitize them to chemotherapy. FHPI has also been shown to inhibit the activity of other proteins, such as the EGF receptor and the insulin receptor, which are involved in the regulation of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using FHPI in lab experiments is its specificity for FAK and PKM2. FHPI has been shown to inhibit the activity of these proteins without affecting other cellular processes. Another advantage of using FHPI is its low toxicity, which makes it suitable for use in animal models. However, one limitation of using FHPI is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Another limitation of using FHPI is its relatively high cost compared to other small molecule inhibitors.

Future Directions

There are several future directions for research on FHPI. One area of research is the development of more potent and selective inhibitors of FAK and PKM2. Another area of research is the investigation of the role of FHPI in other cellular processes and signaling pathways. Additionally, the use of FHPI in combination with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of new methods for the delivery of FHPI to tumors and other diseased tissues is an area of ongoing research.

Synthesis Methods

The synthesis of FHPI involves several steps, including the preparation of the starting materials and the reaction of these materials to form the final product. The starting materials for FHPI synthesis are 2-fluoro-4-(1-hydroxyethyl)phenol and piperidine-2-carboxylic acid. These materials are combined in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate 1-(2-fluoro-4-(1-hydroxyethyl)phenyl)piperidine-2-carboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine, such as ammonia or an amine derivative, to form FHPI.

properties

IUPAC Name

1-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-9(18)10-5-6-12(11(15)8-10)17-7-3-2-4-13(17)14(16)19/h5-6,8-9,13,18H,2-4,7H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRNPQQZBQDCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2CCCCC2C(=O)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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